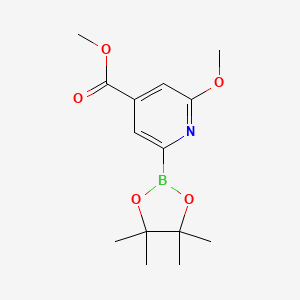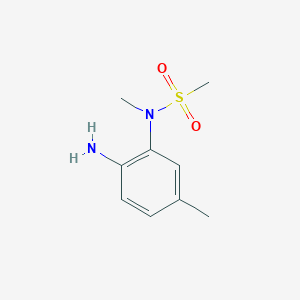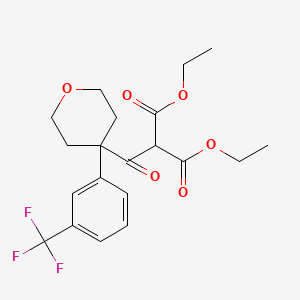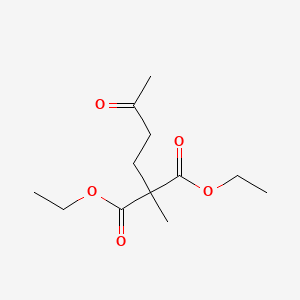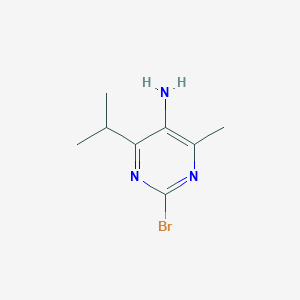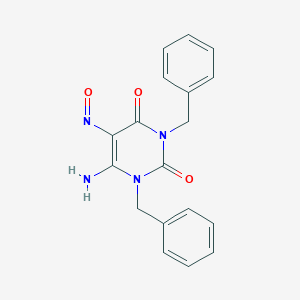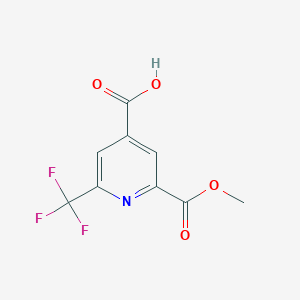
2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid is a chemical compound that features a trifluoromethyl group and a methoxycarbonyl group attached to an isonicotinic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetic anhydride as a trifluoromethylating agent, which reacts with the isonicotinic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Wissenschaftliche Forschungsanwendungen
2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Medicine: Research into the compound’s pharmacological properties may lead to the discovery of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxycarbonyl group can influence its reactivity and binding affinity . These properties enable the compound to modulate biological processes and exhibit desired effects in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Similar in structure but lacks the methoxycarbonyl group.
6-(Trifluoromethyl)isonicotinic acid: Similar but without the methoxycarbonyl group.
2-(Methoxycarbonyl)isonicotinic acid: Similar but without the trifluoromethyl group.
Uniqueness
2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both the trifluoromethyl and methoxycarbonyl groups on the isonicotinic acid backbone. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it valuable for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H6F3NO4 |
|---|---|
Molekulargewicht |
249.14 g/mol |
IUPAC-Name |
2-methoxycarbonyl-6-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(16)5-2-4(7(14)15)3-6(13-5)9(10,11)12/h2-3H,1H3,(H,14,15) |
InChI-Schlüssel |
ALNBVFCCONBEOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=CC(=C1)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


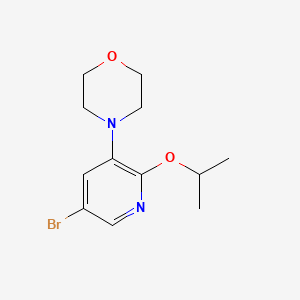
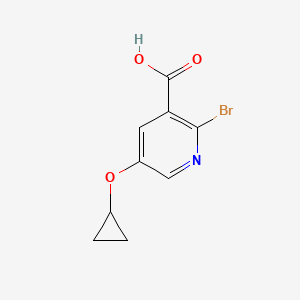
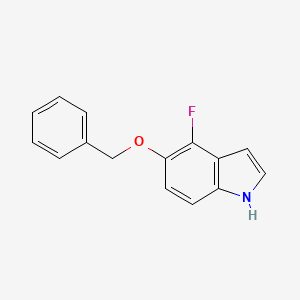
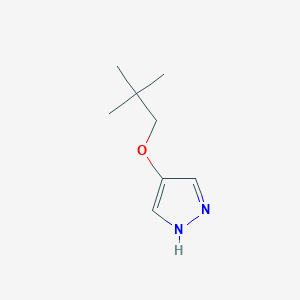
![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)
![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)
